Tris(dibenzoylmethane)phenanthroline europium(III)
Description
Tris(dibenzoylmethane)phenanthroline europium(III) (Eu(DBM)₃Phen) is a ternary europium(III) β-diketonate complex where the central Eu³⁺ ion is coordinated by three dibenzoylmethanate (DBM) ligands and one 1,10-phenanthroline (Phen) auxiliary ligand. This complex is renowned for its intense red luminescence at 612–615 nm, attributed to the $ ^5D0 \rightarrow ^7F2 $ transition of Eu³⁺ . The DBM ligands act as "antenna" chromophores, absorbing UV light and transferring energy to the Eu³⁺ ion via ligand-to-metal charge transfer (LMCT), while Phen enhances the coordination sphere stability and reduces non-radiative relaxation pathways .
Eu(DBM)₃Phen crystallizes in monoclinic systems, with the Phen ligand providing planar rigidity that minimizes vibrational quenching . Its molecular formula is $ \text{C}{57}\text{H}{44}\text{EuN}2\text{O}6 $, with a molar mass of ~1004.95 g/mol . Key photophysical properties include absorption maxima at 257 nm and 355 nm (THF), and a narrow emission band (FWHM <100 cm⁻¹) at 615 nm . The complex exhibits a quantum yield (QY) of up to 65% in solid-state matrices, making it a preferred material for OLEDs, biosensors, and luminescent probes .
Properties
Molecular Formula |
C57H44EuN2O6 |
|---|---|
Molecular Weight |
1004.9 g/mol |
IUPAC Name |
europium;(E)-3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline |
InChI |
InChI=1S/3C15H12O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11,16H;1-8H;/b3*14-11+;; |
InChI Key |
DYKOLWWJTALFFU-RWBKAWJDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.[Eu] |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Ligand-Based Differences
Eu(DBM)₃Phen is compared to analogous Eu³⁺ β-diketonate complexes with varying auxiliary ligands (Table 1):
Key Findings :
- Phen’s aromaticity and π-conjugation stabilize the Eu³⁺ coordination sphere, suppressing solvent quenching compared to H₂O or NH₃ .
- Phen’s triplet energy level (~22,000 cm⁻¹) aligns optimally with Eu³⁺’s $ ^5D_0 $ state (~17,500 cm⁻¹), enabling efficient Förster resonance energy transfer (FRET) .
Photophysical Performance
Comparative data on luminescence properties (Table 2):
*PEP = 2-(phenylethynyl)-1,10-phenanthroline
Key Findings :
- Eu(DBM)₃Phen’s lifetime (1.20 ms) and QY (65%) exceed those of H₂O- or NH₃-coordinated analogs, confirming Phen’s role in suppressing non-radiative relaxation .
- The complex’s narrow emission bandwidth (<10 nm) ensures high color purity, outperforming Eu(PEP)₂Cl₃ in OLED applications .
Thermal and Chemical Stability
Eu(DBM)₃Phen decomposes at 234.6°C (TGA, 0.5% weight loss), higher than Eu(DBM)₃·H₂O (180°C) and Eu(DBM)₃EDA (210°C) . Its sublimation purity (>99%) makes it suitable for vacuum-deposited OLED layers, unlike hygroscopic analogs like Eu(DBM)₃·H₂O .
Application-Specific Advantages
- OLEDs : Eu(DBM)₃Phen’s HOMO/LUMO levels (5.22 eV/2.93 eV) align with common hole-transport materials (e.g., PVK), enabling efficient electroluminescence .
- Biosensors : When embedded in Pluronic F127 matrices, it serves as a temperature probe with reversible luminescence response, unlike oxygen-sensitive PtTFPP .
Q & A
Q. What is the typical synthesis procedure for Tris(dibenzoylmethane)phenanthroline europium(III), and what key parameters influence its purity and yield?
- Methodological Answer : The synthesis involves a two-step ligand coordination process:
- Step 1 : Europium(III) ions react with dibenzoylmethane (HDBM) in a basic ethanol/water mixture to form the tris-dibenzoylmethanate intermediate. Optimal molar ratios (e.g., 3:1 HDBM:Eu³⁺) and reflux conditions (70–80°C, 4–6 hours) are critical .
- Step 2 : Phenanthroline (Phen) is introduced as a secondary ligand to saturate the europium coordination sphere. Stirring at room temperature for 12–24 hours ensures complete chelation .
- Purification : Sublimation (>99% purity) or recrystallization from dichloromethane/hexane mixtures removes unreacted ligands . Key parameters include pH control (basic conditions prevent ligand protonation) and stoichiometric precision to avoid ligand excess, which can reduce crystallinity .
Q. How do the photophysical properties of this complex inform its application in OLEDs?
- Methodological Answer : The complex exhibits strong red emission (λem = 615 nm in THF) due to the europium(III) ⁵D₀ → ⁷F₂ transition, with excitation maxima at 257 nm (π→π* of DBM) and 355 nm (ligand-to-metal charge transfer). These properties are characterized via:
- UV-Vis Spectroscopy : Confirms ligand absorption bands and energy transfer efficiency .
- Photoluminescence (PL) Spectroscopy : Quantifies quantum yield (Φ) and lifetime (τ), with reported Φ ~40–50% in thin films .
- Electrochemical Analysis : HOMO/LUMO levels (HOMO = -5.22 eV, LUMO = -2.93 eV) align with common hole/electron transport layers (e.g., PVK, PEDOT:PSS), enabling efficient charge injection in OLED architectures like ITO/PEDOT:PSS/PVK:Eu(dbm)₃(Phen)/Ca:Al .
Advanced Research Questions
Q. What methodologies are used to analyze energy transfer mechanisms between ligands and the europium ion in this complex?
- Methodological Answer : Energy transfer efficiency (ηET) is evaluated through:
- Excitation Spectra : Overlap between ligand absorption (250–400 nm) and europium emission (615 nm) confirms ligand sensitization. For example, Phen enhances ηET by 30% compared to DBM alone .
- Lifetime Measurements : Biexponential decay curves distinguish between direct europium excitation and ligand-mediated energy transfer .
- Computational Modeling : Density Functional Theory (DFT) calculates ligand-to-metal energy gaps and predicts Förster resonance energy transfer (FRET) efficiency .
- Example Finding : In silica aerogel composites, Phen acts as an antenna, transferring energy to Eu³⁺ with ηET >80% .
Q. How does modifying the phenanthroline ligand (e.g., 5-amino-phenanthroline) affect luminescent efficiency and thermal stability?
- Methodological Answer : Ligand modifications are studied via:
- Synthetic Comparison : Replacing Phen with 5-amino-Phen introduces hydrogen-bonding sites, improving thermal stability (decomposition temperature increases from ~185°C to 280°C) .
- Photophysical Analysis : Amino substitution red-shifts emission (λem = 620 nm) and enhances quantum yield (Φ = 55–60%) due to reduced non-radiative decay .
- Device Testing : Modified complexes show lower turn-on voltages (3.2 V vs. 4.1 V in OLEDs) but require encapsulation to prevent moisture-induced quenching .
Q. How can researchers resolve contradictions in reported molecular weights and spectroscopic data for this complex?
- Methodological Answer : Discrepancies (e.g., molecular weight: 1001.93 g/mol vs. 1004.95 g/mol ) arise from:
- Hydration State : Anhydrous vs. hydrated forms (e.g., Eu(dbm)₃(Phen)·H₂O) alter calculated weights. Thermogravimetric analysis (TGA) identifies water content .
- Isotopic Variation : Natural europium isotopic abundance (¹⁵¹Eu: 47.8%, ¹⁵³Eu: 52.2%) affects mass spectrometry results .
- Analytical Techniques : High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) validate purity and formula .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
